5-(2-hydroxy-2-phenylethyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
The compound 5-(2-hydroxy-2-phenylethyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one features a pyrazolo[1,5-a]pyrazin-4(5H)-one core with two key substituents:
- Position 2: A 4-methylphenyl group, enhancing lipophilicity and steric bulk.
Properties
IUPAC Name |
5-(2-hydroxy-2-phenylethyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-15-7-9-16(10-8-15)18-13-19-21(26)23(11-12-24(19)22-18)14-20(25)17-5-3-2-4-6-17/h2-13,20,25H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEQXFUTNOCFDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(C4=CC=CC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-hydroxy-2-phenylethyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrazin-4(5H)-one core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the 2-(4-methylphenyl) group: This step often involves the use of Friedel-Crafts acylation or alkylation reactions.
Attachment of the 5-(2-hydroxy-2-phenylethyl) group: This can be done through nucleophilic substitution reactions, where the hydroxyethyl group is introduced via reaction with epoxides or halohydrins.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form ketones or aldehydes.
Reduction: The pyrazolo[1,5-a]pyrazin-4(5H)-one core can be reduced to form dihydropyrazolo derivatives.
Substitution: The phenyl and methyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydropyrazolo derivatives.
Substitution: Formation of substituted phenyl or methyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, 5-(2-hydroxy-2-phenylethyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor modulation, or antimicrobial activity.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(2-hydroxy-2-phenylethyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Inhibition of enzyme activity: By binding to the active site of enzymes, it can prevent substrate binding and subsequent catalysis.
Receptor modulation: By interacting with receptors, it can alter signal transduction pathways, leading to changes in cellular responses.
Antimicrobial activity: By disrupting microbial cell membranes or interfering with essential metabolic processes, it can inhibit the growth of bacteria or fungi.
Comparison with Similar Compounds
Table 1: Substituent Effects on Activity
Key Findings:
- Electron-Withdrawing Groups (EWGs): The 4-chlorophenyl group in compound 3o enhances inhibitory effects compared to non-halogenated analogs, likely due to increased electrophilicity and target binding .
- Lipophilicity : Methyl or methoxy groups (e.g., 4-methylphenyl in the target compound) improve membrane permeability but may reduce solubility.
- Chiral Centers : The 2-hydroxy-2-phenylethyl group in the target compound could influence stereoselective interactions, though this requires further validation.
Key Findings:
- Microwave Irradiation : Significantly improves efficiency for derivatives like 7-(4-methoxyphenyl)-10a-phenyl-... (45% yield) compared to traditional methods .
Pharmacokinetic and Physicochemical Properties
Table 3: Physicochemical Comparisons
Key Findings:
- Bulkier Groups: Compounds with oxazole or morpholino rings (e.g., CAS 1358794-08-7) may exhibit improved target specificity but face synthetic challenges .
Biological Activity
5-(2-hydroxy-2-phenylethyl)-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to consolidate existing research findings on the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
The compound has a molecular weight of 345.4 g/mol and features multiple functional groups that may contribute to its biological activity. The structure includes a pyrazolo[1,5-a]pyrazine core, which is known for its diverse pharmacological properties.
Research indicates that compounds with similar structures often exhibit a range of biological activities through various mechanisms:
- Inhibition of Enzymatic Activity : Many pyrazolo derivatives have been shown to inhibit specific enzymes related to cancer proliferation. For instance, they may act as inhibitors of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation.
- Antioxidant Properties : Some studies suggest that this compound may possess antioxidant capabilities, which could protect cells from oxidative stress and related damage.
- Anti-inflammatory Effects : Compounds in this class have been investigated for their potential to modulate inflammatory pathways, offering therapeutic avenues for diseases characterized by excessive inflammation.
Antitumor Activity
A significant area of research focuses on the antitumor properties of this compound. In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.
These values indicate a moderate potency compared to standard chemotherapeutic agents.
Case Studies
- Study on HeLa Cells : In a study assessing the effects of the compound on HeLa cells, treatment resulted in significant apoptosis as evidenced by increased annexin V staining and caspase activation. The study concluded that the compound could induce cell death through both intrinsic and extrinsic apoptotic pathways .
- In Vivo Efficacy : Another investigation involved administering the compound to murine models bearing xenograft tumors derived from A375 cells. The results showed a marked reduction in tumor size compared to control groups, suggesting effective systemic delivery and action against tumor growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
